5-Bromo-1-methyl-1H-indazol-7-amine
Overview
Description
5-Bromo-1-methyl-1H-indazol-7-amine is a chemical compound with the empirical formula C8H8BrN3 . It is a solid substance . This compound has been found to have antibacterial properties, particularly against multidrug-resistant (MDR) pathogens .
Molecular Structure Analysis
The molecular weight of 5-Bromo-1-methyl-1H-indazol-7-amine is 226.07 . The SMILES string representation is CN1N=C(C2=CC(Br)=CC=C12)N . The InChI string is 1S/C8H8BrN3/c1-12-7-3-2-5(Br)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-indazol-7-amine is a solid substance . Its empirical formula is C8H8BrN3 and its molecular weight is 226.07 .Scientific Research Applications
Synthesis and Chemical Reactivity
5-Bromo-1-methyl-1H-indazol-7-amine is involved in various chemical synthesis processes. For example, its nucleophilic substitution reactions facilitate the creation of novel chemical derivatives. The compound participates in Buchwald reactions with different amines, leading to the generation of new derivatives (Slade et al., 2009). Similarly, it is used in Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions to synthesize various 3-aryl-1H-indazol-5-amine derivatives (Wang et al., 2015).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, 5-Bromo-1-methyl-1H-indazol-7-amine serves as a key intermediate or precursor. Its derivatives have shown potential in various biological activities. For instance, some derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing significant antimicrobial activity against pathogenic strains (Ranganatha et al., 2018). Additionally, derivatives of this compound have been investigated for α-glucosidase inhibition and antioxidant activity, with some showing significant effects in these areas (Mphahlele et al., 2020).
Advanced Material Synthesis
5-Bromo-1-methyl-1H-indazol-7-amine is also utilized in the synthesis of advanced materials. Its derivatives are used in the creation of new functional materials, which can have various applications in industries such as electronics, pharmaceuticals, and more. For example, its role in the synthesis of fused tetracyclic heterocycles under catalyst-free conditions indicates its utility in creating complex molecular structures (Li et al., 2013).
Safety and Hazards
The safety information available indicates that 5-Bromo-1-methyl-1H-indazol-7-amine is classified as Acute Tox. 4 Oral . The precautionary statements include P301 + P312 + P330 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
properties
IUPAC Name |
5-bromo-1-methylindazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-8-5(4-11-12)2-6(9)3-7(8)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTMDBARQDJWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2N)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-indazol-7-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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